molecular formula C20H31NaO5 B1671540 Epoprostenol sodium CAS No. 61849-14-7

Epoprostenol sodium

Cat. No.: B1671540
CAS No.: 61849-14-7
M. Wt: 374.4 g/mol
InChI Key: LMHIPJMTZHDKEW-UHFFFAOYSA-M
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Description

Epoprostenol Sodium is the sodium salt form of epoprostenol, a potent vasodilator and inhibitor of platelet aggregation. It is a synthetic analog of prostacyclin (prostaglandin I2), which is naturally produced in the body. This compound is primarily used in the treatment of pulmonary arterial hypertension and is administered intravenously .

Mechanism of Action

Target of Action

Epoprostenol Sodium, also known as Flolan, primarily targets the vascular endothelial cells of blood vessels . It is a prostaglandin that is a powerful vasodilator and inhibits platelet aggregation .

Mode of Action

This compound has two major pharmacological actions :

Biochemical Pathways

This compound is biosynthesized from arachidonic acid via cyclooxygenase enzymes including cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (prostaglandin G/H synthase 2, COX-2) . It belongs to the prostaglandin (PG) family of biologically active compounds .

Pharmacokinetics

This compound is rapidly hydrolyzed and subject to enzymatic degradation . It has a high clearance, small volume of distribution, and a short half-life of approximately 2.7 minutes .

Result of Action

The vasodilatory effects of this compound reduce right and left ventricular afterload and increase cardiac output and stroke volume . This results in improved exercise capacity, which is particularly beneficial for patients with primary pulmonary hypertension and pulmonary hypertension associated with heart failure .

Action Environment

This compound is stable only when reconstituted as directed using Sterile Water for Injection, USP, or Sodium Chloride 0.9% Injection, USP . Therefore, the stability of this compound is influenced by the environment in which it is stored and prepared. In case of dose-limiting pharmacologic events (e.g., hypotension, severe nausea, vomiting), the dose can be decreased in 2 ng/kg/minute decrements at intervals of ≥15 minutes until dose-limiting effects resolve .

Biochemical Analysis

Biochemical Properties

Epoprostenol sodium plays a significant role in biochemical reactions by acting as a potent vasodilator and inhibitor of platelet aggregation. It is biosynthesized enzymatically from prostaglandin endoperoxides in human vascular tissue . The compound interacts with various enzymes, proteins, and other biomolecules, including cyclooxygenase enzymes (COX-1 and COX-2), which are involved in its biosynthesis from arachidonic acid . This compound also interacts with G protein-coupled receptors on platelets and endothelial cells, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent inhibition of platelet activation .

Cellular Effects

This compound exerts multiple effects on various cell types and cellular processes. It directly influences cell function by promoting vasodilation and inhibiting platelet aggregation . The compound affects cell signaling pathways by increasing cAMP levels, which in turn modulates gene expression and cellular metabolism . This compound also impacts endothelial cells by preventing the formation of platelet plugs and reducing vascular resistance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with G protein-coupled receptors on platelets and endothelial cells . This binding activates adenylate cyclase, leading to an increase in cAMP levels . Elevated cAMP levels result in the inhibition of platelet aggregation and vasodilation . Additionally, this compound inhibits the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known for its rapid hydrolysis at neutral pH and enzymatic degradation . Its cardiovascular and anti-platelet effects typically disappear within 30 minutes of stopping the infusion . Long-term studies have shown that the effects of this compound can last several months when used to treat conditions like Raynaud’s phenomenon .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause vagally mediated bradycardia, while higher doses result in reflex tachycardia due to direct vasodilation and hypotension . In animal studies, this compound has been shown to reduce right and left ventricular afterload and increase cardiac output and stroke volume . High doses can lead to adverse effects such as decreased right ventricular contractility .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis from arachidonic acid via cyclooxygenase enzymes . The compound is metabolized into two primary metabolites: 6-keto-PGF1α and 6,15-diketo-13,14-dihydro-PGF1α, both of which have significantly lower pharmacological activity compared to this compound . These metabolic pathways play a crucial role in regulating the compound’s activity and duration of action.

Transport and Distribution

This compound is rapidly hydrolyzed and enzymatically degraded in the bloodstream . It has a high clearance rate and a short half-life of approximately 2.7 minutes . The compound is distributed within cells and tissues, where it interacts with various transporters and binding proteins to exert its effects . Its rapid degradation and short half-life necessitate continuous intravenous infusion for therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the vascular endothelial cells, where it is biosynthesized and released . The compound’s activity is influenced by its localization, as it interacts with G protein-coupled receptors on the cell surface to mediate its effects . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, ensuring its proper function and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epoprostenol Sodium is synthesized through a multi-step process starting from prostaglandin endoperoxidesThe synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as in the laboratory synthesis but optimized for higher yields and purity. The process includes the use of advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Epoprostenol Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various prostaglandin analogs and derivatives, which can have different biological activities and stability profiles .

Scientific Research Applications

Epoprostenol Sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Iloprost: Another prostacyclin analog used for pulmonary arterial hypertension.

    Treprostinil: A synthetic analog with a longer half-life than epoprostenol.

    Beraprost: An orally active prostacyclin analog.

Uniqueness

Epoprostenol Sodium is unique due to its rapid onset of action and short half-life, which allows for precise control of dosing in clinical settings. Unlike some other prostacyclin analogs, it requires continuous intravenous infusion, which can be both an advantage and a limitation depending on the clinical scenario .

Properties

IUPAC Name

sodium;5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHIPJMTZHDKEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61849-14-7
Record name Sodium (5Z,13E,15S)-6,9α-epoxy-11α,15-dihydroxyprosta-5,13-dien-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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